molecular formula C16H13ClN2 B12889410 4-Chloro-4-methyl-3,5-diphenyl-4H-pyrazole CAS No. 61355-01-9

4-Chloro-4-methyl-3,5-diphenyl-4H-pyrazole

Cat. No.: B12889410
CAS No.: 61355-01-9
M. Wt: 268.74 g/mol
InChI Key: KWBWRMCAKNFILC-UHFFFAOYSA-N
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Description

Historical Evolution of Pyrazole (B372694) Heterocyclic Chemistry and its Diverse Facets

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first gave the class of compounds its name. wikipedia.orgslideshare.netorientjchem.org A cornerstone in its early history was the synthesis of pyrazole from acetylene (B1199291) and diazomethane (B1218177) by Hans von Pechmann in 1898. wikipedia.org The first synthesis of a substituted pyrazole was also accomplished by Knorr, who reacted ethyl acetoacetate (B1235776) with phenylhydrazine. mdpi.comglobalresearchonline.net For a considerable time, pyrazole derivatives were not found in nature, until the discovery of 1-pyrazolyl-alanine in watermelon seeds in 1959. wikipedia.orgorientjchem.org

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. wikipedia.orgnumberanalytics.com This structural feature is the foundation for their diverse applications in medicine, agriculture, and technology. mdpi.comnih.gov The pyrazole nucleus is a crucial scaffold in medicinal chemistry, found in a variety of established drugs. numberanalytics.comnih.gov Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties. orientjchem.orgglobalresearchonline.netnih.gov This broad utility has fueled continuous research into their synthesis and biological activities. globalresearchonline.netnih.gov

Key synthesis methods for the pyrazole ring system have evolved over time. The classical Knorr synthesis, involving the condensation of β-diketones with hydrazines, remains a fundamental approach. wikipedia.orgmdpi.comnumberanalytics.com Other significant methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazine, and 1,3-dipolar cycloaddition reactions. nih.govpharmaguideline.com Modern techniques, such as microwave-assisted synthesis and the use of nanocatalysts, have been developed to improve efficiency and yields. mdpi.commdpi.com

Structural Characteristics and Chemical Importance of 4H-Pyrazoles in Organic Synthesis

Within the broader pyrazole family, 4H-pyrazoles represent a distinct and reactive isomer. Unlike the more common aromatic 1H- and 3H-pyrazoles, the 4H-isomer possesses a saturated sp³-hybridized carbon atom at the 4-position of the ring. This structural feature disrupts the aromaticity of the pyrazole ring, rendering 4H-pyrazoles as non-aromatic dienes.

The most common method for synthesizing 4H-pyrazoles involves the condensation of 2,2-disubstituted 1,3-diketones with hydrazine. capes.gov.br Other routes include the reaction of 1H-pyrazoles with electrophiles and the thermal rearrangement of 3H-pyrazoles. capes.gov.br

The key chemical importance of 4H-pyrazoles lies in their utility as dienes in Diels-Alder reactions. mdpi.comacs.org This reactivity allows for the construction of complex bicyclic systems, making them valuable intermediates in organic synthesis. mdpi.com The rate of these cycloaddition reactions is highly dependent on the nature of the substituents at the C4 position. mdpi.com Electron-withdrawing groups, such as fluorine or chlorine, significantly enhance the reactivity of the 4H-pyrazole diene, often allowing the reaction to proceed without the need for acid catalysis. mdpi.com This enhanced reactivity is attributed to the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy and the induction of hyperconjugative antiaromaticity. mdpi.commit.edu

Table 1: Comparison of Diels-Alder Reactivity in 4H-Pyrazoles This interactive table compares the reactivity of different 4H-pyrazole derivatives.

Compound Substituents at C4 Relative Reactivity Key Feature
4,4-dimethyl-3,5-diphenyl-4H-pyrazole Dimethyl Low Requires acid catalysis for Diels-Alder reactions. mdpi.com
4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) Difluoro Very High Reacts rapidly without acid catalysis; ~500,000 times faster than the dimethyl analogue. mdpi.com
4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) Fluoro, Methyl High 7-fold lower reactivity than DFP but offers greater stability towards nucleophiles. mdpi.commit.edu
4-Chloro-4-methyl-4H-pyrazoles Chloro, Methyl High Synthesized via late-stage chlorination; reactivity is enhanced by the electron-withdrawing chloro group. mdpi.com

Rationale for Academic Investigation of 4-Chloro-4-methyl-3,5-diphenyl-4H-pyrazole within Contemporary Heterocyclic Research

The academic interest in this compound stems from its potential as a highly reactive and tunable building block in organic synthesis, particularly in the field of "click chemistry". mdpi.comnih.gov Research into related compounds, such as 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP), has highlighted the profound impact of halogen substitution at the C4 position on the molecule's stability and reactivity in Diels-Alder cycloadditions. mdpi.commit.edu

The investigation into the 4-chloro analogue is driven by several key factors:

Comparative Reactivity Studies: By replacing the fluorine in MFP with chlorine, researchers can systematically study how different halogens influence the electronic properties and cycloaddition kinetics of the 4H-pyrazole core. Chlorine is less electronegative than fluorine, which is expected to modulate the degree of hyperconjugative antiaromaticity and the LUMO energy, thereby affecting its Diels-Alder reactivity. mdpi.com

Synthesis and Stability: The synthesis of 4-chloro-4-methyl-4H-pyrazoles has been achieved through the late-stage chlorination of 1H-pyrazoles using reagents like tert-butyl hypochlorite. mdpi.com Studying the stability of the 4-chloro compound compared to its fluoro- and oxo-substituted counterparts provides valuable insights for developing robust bioorthogonal reagents. While highly reactive, compounds like DFP show instability towards biological nucleophiles, a problem that might be mitigated by using different substituents. mdpi.comnih.gov

Applications in Bioorthogonal Chemistry: The Diels-Alder reaction of 4H-pyrazoles is a prime candidate for bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The goal is to develop reagents that are stable in biological media yet react rapidly and selectively with a specific reaction partner. The unique electronic properties conferred by the chloro and methyl groups on the 4H-pyrazole scaffold make this compound a compound of interest for developing new click reagents with an optimized balance of reactivity and stability. mdpi.comnih.gov

Table 2: Properties of Selected Pyrazole Compounds This interactive table provides details on various pyrazole compounds mentioned in the text.

Compound Name Formula Key Application/Property
Pyrazole C₃H₄N₂ Parent compound of the pyrazole class. wikipedia.org
Celecoxib C₁₇H₁₄F₃N₃O₂S A well-known anti-inflammatory drug containing a pyrazole ring. wikipedia.orgnih.gov
4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) C₁₅H₁₀F₂N₂ Highly reactive diene in Diels-Alder reactions due to hyperconjugative antiaromaticity. mdpi.com
4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) C₁₆H₁₃FN₂ A reactive diene with improved stability over DFP. mdpi.commit.edu
This compound C₁₆H₁₃ClN₂ Subject of investigation for its potential as a tunable bioorthogonal reagent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61355-01-9

Molecular Formula

C16H13ClN2

Molecular Weight

268.74 g/mol

IUPAC Name

4-chloro-4-methyl-3,5-diphenylpyrazole

InChI

InChI=1S/C16H13ClN2/c1-16(17)14(12-8-4-2-5-9-12)18-19-15(16)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

KWBWRMCAKNFILC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)Cl

Origin of Product

United States

Advanced Synthetic Strategies for 4 Chloro 4 Methyl 3,5 Diphenyl 4h Pyrazole and Analogous 4h Pyrazole Derivatives

Cyclocondensation Approaches for 4H-Pyrazole Scaffold Construction

The most classic and fundamental method for synthesizing the pyrazole (B372694) ring is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a reaction known as the Knorr pyrazole synthesis. beilstein-journals.orgnih.gov This approach remains a cornerstone for creating a wide variety of pyrazole derivatives, including the precursors to 4-substituted 4H-pyrazoles.

Optimizing Reaction Conditions for 1,3-Diketone and Hydrazine Condensations Leading to 4H-Pyrazoles

The synthesis of 4H-pyrazoles via the condensation of 1,3-diketones and hydrazine is a well-established route. researchgate.net The reaction typically proceeds through a 5-hydroxy-2-pyrazoline intermediate, which then dehydrates to form the corresponding 1H-pyrazole. Subsequent functionalization at the C4 position can yield the 4H-pyrazole target. The efficiency of this process is highly dependent on the reaction conditions.

Key parameters for optimization include the choice of solvent, temperature, and the use of catalysts. For instance, reactions can be performed in various solvents, with N,N-dimethylacetamide being effective for achieving high yields at room temperature. mdpi.com Acid catalysis is often required to facilitate the dehydration step, particularly for 4H-pyrazoles with alkyl or chloro substituents at the C4 position. nih.gov The strategic use of Lewis acids like BF3 can also control the regioselectivity of the reaction. organic-chemistry.org

Below is a table summarizing typical reaction conditions for this condensation.

ParameterConditionPurposeYield
Solvent Ethanol, Acetic Acid, N,N-dimethylacetamideTo dissolve reactants and facilitate reactionVariable
Catalyst HCl, H2SO4, BF3To promote dehydration of the intermediateOften improved
Temperature Room Temperature to RefluxTo control reaction rate and selectivityDependent on substrates
Reactants 1,3-Diketone, Hydrazine HydrateFormation of the pyrazole coreGood to Excellent

Impact of Substituent Effects on the Formation of 4-Chloro-4-methyl-3,5-diphenyl-4H-pyrazole

The electronic nature of substituents on both the 1,3-diketone and the hydrazine reactant plays a critical role in the outcome of the cyclocondensation reaction. nih.gov For the synthesis of a precursor to this compound, the starting diketone is 1,3-diphenyl-1,3-propanedione. The phenyl groups are electronically neutral to weakly withdrawing and influence the reactivity of the adjacent carbonyl carbons.

When the diketone contains strong electron-withdrawing groups, the dehydration step to form the pyrazole can become difficult, sometimes leading to the isolation of the 5-hydroxy-2-pyrazoline intermediate as the main product. nih.gov Conversely, electron-donating groups can facilitate the reaction. The steric hindrance of bulky substituents can also affect the reaction rate and, in the case of unsymmetrical diketones, the regioselectivity of the final product. nih.gov

Multicomponent Reaction Methodologies for Diversified 4H-Pyrazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules like substituted pyrazoles. beilstein-journals.orgnih.gov These one-pot syntheses avoid the need for isolating intermediates, thereby saving time, solvents, and resources. nih.gov

Several MCR strategies have been developed for pyrazole synthesis. A common three-component approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org Four-component reactions, for example, can utilize aldehydes, malononitrile, ethyl acetoacetate (B1235776), and hydrazine monohydrate to produce highly functionalized pyrano[2,3-c]pyrazoles. tandfonline.com These methods allow for significant structural diversity in the final pyrazole products by simply varying the starting components. mdpi.com For instance, the use of different aldehydes, active methylene compounds, and hydrazine derivatives can generate a large library of pyrazoles. rsc.org

The following table illustrates the versatility of MCRs in pyrazole synthesis.

No. of ComponentsReactant 1Reactant 2Reactant 3Reactant 4Product Type
Three Aldehyde1,3-Dicarbonyl CompoundHydrazine-Polysubstituted Pyrazole
Three AldehydeMalononitrilePhenyl Hydrazine-Amino Pyrazole Derivative
Four AldehydeMalononitrileβ-KetoesterHydrazine HydrateDihydropyrano[2,3-c]pyrazole
Four IsothiocyanateSodium AcetylacetonateHydrazineAlkyl HalideN-functionalized Pyrazole

Chemo- and Regioselective Functionalization Routes to 4-Substituted 4H-Pyrazoles

Achieving chemo- and regioselectivity is a significant challenge in the functionalization of heterocyclic compounds. For the synthesis of 4-substituted 4H-pyrazoles, selective introduction of a group at the C4 position of a pre-formed pyrazole ring is a key strategy. The direct chlorination of a pyrazole that is unsubstituted at the C4 position using hypochloric acid or its salts is a known method for preparing 4-chloropyrazoles. google.com

The control of selectivity is often dictated by the reaction conditions and the electronic nature of the existing substituents on the pyrazole ring. urfu.ru For example, the reaction of 1,2,4-triketone analogs with hydrazines can be directed to form specific regioisomers by controlling temperature and acidity. urfu.rumdpi.com Furthermore, the development of synthetic protocols that allow for the selective functionalization of one position over another is an active area of research. This includes methods like the Mukaiyama-Michael-type addition, which can be applied to the synthesis of highly functionalized pyrazoles with predictable regiochemistry. nih.gov

Modern Catalytic Approaches in 4H-Pyrazole Synthesis

Catalysis has revolutionized organic synthesis, offering milder reaction conditions, higher efficiency, and improved selectivity. The synthesis of pyrazoles has greatly benefited from the development of modern catalytic systems, particularly those based on transition metals.

Transition Metal-Catalyzed Transformations for Pyrazole Ring Formation

Transition metals are widely employed to catalyze the formation of C-C and C-N bonds, which are essential steps in the construction of the pyrazole ring. bohrium.com Various transition metals, including palladium (Pd), copper (Cu), and iron (Fe), have been utilized in pyrazole synthesis. organic-chemistry.orgias.ac.in

Iron-based catalysts, particularly in the form of ionic liquids like [C4mim][FeCl4], have been shown to be efficient homogeneous catalysts for the one-pot condensation of 1,3-diketones and hydrazines at room temperature, offering a green chemistry approach. ias.ac.in Copper-catalyzed condensation reactions also provide an acid-free and rapid route to pyrazoles. organic-chemistry.org Palladium catalysts are commonly used in four-component coupling reactions involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide to generate polysubstituted pyrazoles. organic-chemistry.org These catalytic methods often provide access to pyrazole structures that are difficult to obtain through traditional condensation reactions.

The table below summarizes various transition metal catalysts used in pyrazole synthesis.

Catalyst TypeMetalReaction TypeAdvantages
Ionic Liquid Fe(III)CondensationGreen, Reusable, Room Temperature
Copper Salt Cu2O, CuICondensation / CycloadditionAcid-free, Mild Conditions
Palladium Complex Pd(OAc)2Multi-component CouplingHigh functional group tolerance
Titanium Imido Complex TiOxidative CouplingAvoids use of hydrazine reagents
Nickel Complex NiC-H AlkenylationDirect functionalization

Metal-Free Catalysis in 4H-Pyrazole Synthesis

The development of synthetic methods that avoid the use of heavy or transition metals is a key goal in green chemistry, as it reduces cost, toxicity, and environmental impact. Several metal-free strategies have been successfully employed for the synthesis of pyrazole derivatives.

One notable approach involves an iodine-mediated three-component [3+2] annulation of a β-ketonitrile, arylhydrazines, and aryl sulfonyl hydrazides. semanticscholar.org This method facilitates the formation of fully substituted pyrazoles through the creation of one C-S and two C-N bonds in a one-pot operation. semanticscholar.org The use of readily available, low-cost substrates and the bond-forming efficiency make this strategy highly attractive. semanticscholar.org Another efficient, metal-free approach involves the reaction of aldehyde hydrazones and acetylenic esters, which allows for the creation of a diverse library of molecules with a broad range of functional groups. researchgate.net This highly regioselective three-component reaction is catalyst-free and operationally simple, proceeding under mild conditions to produce high yields. researchgate.net These methods highlight a shift towards more sustainable catalytic systems in heterocyclic synthesis.

Sophisticated Spectroscopic Characterization and Structural Elucidation of 4 Chloro 4 Methyl 3,5 Diphenyl 4h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 4-Chloro-4-methyl-3,5-diphenyl-4H-pyrazole, both ¹H and ¹³C NMR have been employed to assign its unique structural features.

In the ¹H-NMR spectrum, the methyl group protons at the C4 position are expected to produce a characteristic singlet. While comprehensive spectral data is not widely available, a key signal has been reported at δ = 1.57 ppm, appearing as a singlet, which is consistent with the three equivalent protons of the methyl group. The aromatic protons of the two phenyl rings would be expected to resonate in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, exhibiting complex multiplet patterns due to spin-spin coupling.

The ¹³C-NMR spectrum provides further confirmation of the molecular structure by detailing the chemical environment of each carbon atom. Key reported chemical shifts for this compound include signals at δ = 9.9, 22.6, 31.3, 35.8, and 54.0 ppm. These shifts correspond to the various carbon atoms within the molecule, though a definitive assignment to specific carbons of the pyrazole (B372694) ring and the methyl group would require further detailed analysis and comparison with computational data. The carbon atoms of the two phenyl rings are expected to produce a series of signals in the aromatic region of the spectrum, typically between 120 and 140 ppm.

Table 1: ¹H-NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.57Singlet3H-CH₃

Table 2: ¹³C-NMR Data for this compound

Chemical Shift (δ) ppm
9.9
22.6
31.3
35.8
54.0

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

FT-IR Spectroscopy: The FT-IR spectrum of this compound is anticipated to display characteristic absorption bands. Aromatic C-H stretching vibrations from the phenyl rings would appear above 3000 cm⁻¹. The C=N stretching vibration of the pyrazole ring is expected in the region of 1600-1650 cm⁻¹. The C-N stretching vibrations would likely be observed in the 1350-1250 cm⁻¹ range. The presence of the C-Cl bond would be indicated by a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹. The C-H bending vibrations of the phenyl groups would also contribute to the complexity of the fingerprint region.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the phenyl rings are often strong in the Raman spectrum. The C=C stretching vibrations of the phenyl rings would be prominent. The pyrazole ring breathing modes would also be expected to be Raman active.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for confirming the molecular formula of a compound and for elucidating its fragmentation pathways, which can provide valuable structural information.

For this compound (C₁₆H₁₃ClN₂), HRMS would be expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. The exact mass measurement of the molecular ion would provide unambiguous confirmation of the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the loss of a chlorine radical (•Cl) to form a stable cation. The loss of the methyl group (•CH₃) is another plausible fragmentation pathway. Subsequent fragmentations could involve the cleavage of the pyrazole ring and the loss of small neutral molecules such as HCN. A detailed analysis of the fragmentation pattern would require experimental mass spectral data, which is not currently available in published literature.

X-ray Crystallography for Definitive Solid-State Structure Determination

A single-crystal X-ray diffraction study of this compound would definitively establish its solid-state structure. Key structural parameters that would be determined include:

The geometry of the 4H-pyrazole ring, confirming its non-planar nature.

The precise bond lengths of the C-Cl, C-N, N-N, and C-C bonds.

The bond angles within the pyrazole ring and involving the substituents.

The dihedral angles describing the orientation of the two phenyl rings relative to the pyrazole core.

Intermolecular interactions in the crystal lattice, such as van der Waals forces or potential weak hydrogen bonds.

As of the current literature survey, a crystal structure for this compound has not been reported. Therefore, definitive crystallographic data is not available.

Mechanistic Studies and Reactivity Profiles of 4 Chloro 4 Methyl 3,5 Diphenyl 4h Pyrazole

Elucidating Reaction Pathways in the Formation of 4H-Pyrazoles

The synthesis of the 4H-pyrazole core, a necessary precursor to 4-Chloro-4-methyl-3,5-diphenyl-4H-pyrazole, is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine. nih.govmdpi.comslideshare.net This method, a variation of the Knorr pyrazole (B372694) synthesis, provides a direct route to the pyrazole ring system. nih.govjk-sci.com

The general pathway for the formation of a 3,5-diphenyl-4H-pyrazole begins with the reaction of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) with hydrazine. The reaction proceeds through several key steps:

Initial Condensation : One of the carbonyl groups of the 1,3-diketone is attacked by a nitrogen atom of the hydrazine molecule, forming a hydrazone intermediate. ingentaconnect.com

Intramolecular Cyclization : The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This results in the formation of a five-membered heterocyclic intermediate, typically a 5-hydroxy-2-pyrazoline. nih.govresearchgate.net

Dehydration : The 5-hydroxy-2-pyrazoline intermediate undergoes acid- or base-catalyzed dehydration. The elimination of a water molecule leads to the formation of the double bonds within the ring, yielding the aromatic 1H-pyrazole or, under specific conditions, the non-aromatic 4H-pyrazole tautomer. nih.gov

For the synthesis of 4,4-disubstituted 4H-pyrazoles, a 1H-pyrazole precursor such as 4-methyl-3,5-diphenyl-1H-pyrazole is typically synthesized first. nih.gov This precursor can then be subjected to further reactions, such as electrophilic chlorination, to install the chloro group at the C4 position, yielding the target compound, this compound. nih.gov

At neutral or basic pH, the initial nucleophilic attack of the hydrazine on a carbonyl group is often the rate-limiting step. Under acidic conditions, the dehydration of the cyclic 5-hydroxypyrazoline intermediate can become rate-determining. researchgate.net The substituents on both the diketone and the hydrazine also significantly influence the reaction rate, with electron-withdrawing groups on the hydrazine generally slowing the reaction by decreasing its nucleophilicity, while substituents on the diketone can affect the electrophilicity of the carbonyl carbons. researchgate.net

The primary intermediates in this synthesis are the initially formed hydrazone and the subsequent cyclic hemiaminal (5-hydroxy-2-pyrazoline). researchgate.net In many cases, these intermediates are transient and not isolated, but their existence is supported by mechanistic studies and, in some instances, direct spectroscopic observation or isolation under carefully controlled conditions. researchgate.net

Table 1: Factors Influencing the Rate of Pyrazole Formation

FactorEffect on Reaction RateMechanistic Implication
pH Rate is pH-dependent; often faster under mildly acidic conditions.Affects the protonation state of both hydrazine and carbonyl intermediates, influencing nucleophilicity and the ease of dehydration. researchgate.net
Substituents on Hydrazine Electron-withdrawing groups decrease the rate.Reduces the nucleophilicity of the hydrazine nitrogen atoms. researchgate.net
Substituents on 1,3-Diketone Electron-withdrawing groups can increase the rate.Enhances the electrophilicity of the carbonyl carbons, facilitating the initial nucleophilic attack. researchgate.net
Solvent Polar protic solvents often facilitate the reaction.Can stabilize charged intermediates and participate in proton transfer steps. ingentaconnect.com

Hydrazine (H₂NNH₂) and its substituted derivatives are essential reagents in pyrazole synthesis, as they provide the two adjacent nitrogen atoms required for the heterocyclic ring. nih.govrsc.org In the reaction with 1,3-dicarbonyl compounds, hydrazine acts as a bidentate nucleophile. mdpi.com

The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon of the diketone. ingentaconnect.com The choice of which nitrogen attacks first can be influenced by steric and electronic factors if a substituted hydrazine is used. However, with unsubstituted hydrazine, both nitrogens are equivalent. Following the formation of the initial hydrazone, the second nitrogen atom engages in an intramolecular cyclization, a crucial step that forms the five-membered ring. organic-chemistry.orgnih.gov This sequence ensures the incorporation of the N-N bond, which is the defining feature of the pyrazole core.

Chemical Transformations and Functional Group Reactivity of the 4H-Pyrazole Core

The 4H-pyrazole core in this compound is non-aromatic, and its reactivity is dominated by the diene system and the quaternary C4 carbon. The presence of electron-withdrawing substituents at the C4 position can significantly enhance the reactivity of 4H-pyrazoles as dienes in Diels-Alder reactions. nih.gov

While 4H-pyrazoles with alkyl groups at C4 often require acid catalysis for Diels-Alder reactions, those bearing electronegative groups like fluorine or chlorine can react readily without a catalyst. nih.govnih.gov This enhanced reactivity is attributed to the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy and, in some cases, destabilization of the ground state through hyperconjugative antiaromaticity. nih.gov this compound can, therefore, participate as a diene in [4+2] cycloaddition reactions with various dienophiles, particularly strained alkynes, to form bicyclic adducts.

The chloro and methyl groups at the C4 position also introduce other reactive possibilities. The C-Cl bond is susceptible to nucleophilic substitution reactions, although the tertiary nature of the carbon might favor elimination pathways depending on the conditions.

Table 2: Representative Chemical Transformations of the 4H-Pyrazole Core

Reaction TypeReagents/ConditionsProduct TypeNotes
Diels-Alder Cycloaddition Strained alkynes (e.g., BCN)Bicyclic pyrazoline derivativesActs as a diene; reactivity is enhanced by the C4-chloro substituent. nih.govnih.gov
Nucleophilic Substitution Nucleophiles (e.g., RO⁻, R₂NH)C4-substituted 4H-pyrazolesPotential for substitution of the chloride atom.
Reduction Reducing agents (e.g., H₂, Pd/C)Pyrazolidine derivativesReduction of the C=N double bonds.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity is a key consideration in the synthesis of many pyrazoles, particularly when using unsymmetrical 1,3-diketones or substituted hydrazines. ingentaconnect.com However, the synthesis of the 3,5-diphenylpyrazole core from 1,3-diphenyl-1,3-propanedione and hydrazine is inherently regioselective, as the diketone is symmetrical, leading to a single constitutional isomer. nih.gov

In the subsequent reactions of this compound, stereoselectivity becomes an important factor. The C4 carbon is a stereocenter, and the molecule is chiral. Furthermore, the two faces of the diene system are diastereotopic. In Diels-Alder reactions, the dienophile can approach from either the face syn to the chlorine atom or the face syn to the methyl group. nih.gov This can lead to the formation of two diastereomeric products. The ratio of these diastereomers will be determined by steric hindrance and electronic interactions in the transition state, with the dienophile likely favoring approach from the less sterically hindered face.

C-H Functionalization Strategies Applied to 4H-Pyrazole Derivatives

While the saturated C4 position of this compound precludes direct C-H functionalization at this site, the broader pyrazole scaffold and its substituents are amenable to such strategies. bohrium.comnih.gov Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying heterocyclic compounds, allowing for the formation of new C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. bohrium.comdntb.gov.ua

For a molecule like this compound, C-H functionalization strategies would primarily target the phenyl rings at the C3 and C5 positions. researchgate.net Palladium, rhodium, and copper catalysts are commonly employed to direct the arylation, alkylation, or alkenylation of C-H bonds ortho to the pyrazole ring on the phenyl substituents. bohrium.comacs.org These reactions typically proceed via a concerted metalation-deprotonation mechanism or related pathways, often utilizing a directing group to achieve high regioselectivity. acs.orgfigshare.com While the pyrazole nitrogen itself can act as a directing group for the functionalization of the C5 position in 1H-pyrazoles, in this case, the functionalization would occur on the appended phenyl groups. researchgate.net

Table 3: C-H Functionalization Strategies Applicable to the Phenyl Rings of Pyrazole Derivatives

Reaction TypeCatalyst SystemArylating/Alkylating AgentPosition Functionalized
Direct Arylation Pd(OAc)₂ / LigandAryl halides, Arylboronic acidsortho-positions of the C3/C5 phenyl rings. researchgate.net
Direct Alkenylation Rh(III) or Pd(II)Alkenes (Heck-type reaction)ortho-positions of the C3/C5 phenyl rings. bohrium.com
Direct Alkylation Pd(II)Alkyl halidesortho-positions of the C3/C5 phenyl rings. bohrium.com

In-Depth Scientific Review of this compound Remains Elusive

A comprehensive review of scientific literature reveals a significant gap in detailed research specifically concerning the derivatization and synthetic utility of the chemical compound This compound . Despite the broad interest in pyrazole chemistry for applications in medicine and materials science, this particular scaffold does not appear to be extensively studied or utilized as a versatile building block in the ways outlined by established synthetic strategies.

For instance, extensive research exists on the derivatization of pyrazole-4-carbaldehydes, including 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, which serves as a versatile precursor for the synthesis of various fused heterocyclic systems like thieno[2,3-c]pyrazoles. However, this highlights a different functional group and substitution pattern, making direct comparisons of synthetic utility scientifically unsound.

Similarly, studies on other 4-halo-4H-pyrazoles, particularly fluorinated analogues such as 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole, have been conducted to explore their reactivity in Diels-Alder reactions. Research indicates that 4H-pyrazoles with chloro substituents at the C4 position require acid catalysis to proceed in such cycloadditions, unlike their more reactive fluorinated counterparts. This suggests that the chloro-derivative has a different reactivity profile that has not been widely exploited for creating diverse chemical libraries or novel transformations.

Efforts to find documented instances of the following specific applications for this compound have been unsuccessful:

Strategic Introduction of Substituents: There is no available literature detailing methodologies for systematically introducing a variety of substituents onto the this compound core to generate diversified chemical libraries.

Formation of Fused Heterocyclic Systems: The use of this specific compound as a foundational building block for constructing fused heterocyclic rings is not described in the reviewed scientific papers.

Post-Synthetic Functionalization: Details regarding subsequent chemical modifications of the pyrazole ring after its initial synthesis are absent from the available literature.

Exploitation of Reactive Sites: There is a lack of research focused on leveraging the specific reactive sites of this molecule for novel chemical transformations.

Applications of 4 Chloro 4 Methyl 3,5 Diphenyl 4h Pyrazole and Its Derivatives in Chemical Science

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The 4H-pyrazole scaffold, particularly when functionalized with reactive groups like a chlorine atom, represents a valuable building block for constructing more complex molecular architectures. While direct synthetic applications of 4-chloro-4-methyl-3,5-diphenyl-4H-pyrazole are specific, the principles of its utility can be inferred from the well-documented reactivity of related chloro- and formyl-pyrazole derivatives. These compounds serve as versatile precursors for a variety of heterocyclic systems through reactions that leverage the reactivity of the substituents on the pyrazole (B372694) core researchgate.netresearchgate.net.

For instance, analogous compounds such as 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde have been successfully employed in the synthesis of fused and substituted heterocycles. The chloro group can act as a leaving group in nucleophilic substitution reactions, while an adjacent formyl group (a common feature in pyrazole chemistry) provides a site for condensation and cyclization reactions researchgate.netchim.it. These reactions lead to the formation of complex molecules like thiazoles, oxadiazoles, and fused pyrazole systems researchgate.netresearchgate.net. The 4-chloro-4-methyl variant is thus a promising starting material for creating diverse chemical libraries.

Furthermore, the diene system within the 4H-pyrazole ring allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity enables the construction of intricate bicyclic and polycyclic frameworks, positioning 4H-pyrazoles as emerging scaffolds for "click" chemistry nih.govnih.gov.

Table 1: Examples of Heterocyclic Systems Derived from Functionalized Pyrazole Precursors

Precursor TypeReactive Group(s)Resulting Heterocyclic System(s)Reference(s)
Chloro-pyrazole carbaldehydeChlorine, AldehydeThiazolidinones, Oxadiazoles researchgate.netresearchgate.net
Azido-pyrazole carbaldehydeAzide, AldehydePyrrolopyrazoles researchgate.net
4H-PyrazoleDiene SystemBicyclic adducts via Diels-Alder nih.govrsc.org
Amino-pyrazolesAminePyrazolo-oxindole hybrids mdpi.com

Design and Synthesis of Novel Ligands for Catalysis

The pyrazole nucleus is a cornerstone in the design of ligands for transition-metal catalysis due to the presence of a pyridine-like sp²-hybridized nitrogen atom, which is an excellent coordination site for metal ions mdpi.com. The N-unsubstituted (protic) pyrazoles and their derivatives can be readily functionalized to create multidentate ligands capable of forming stable complexes with a variety of metals, which then act as catalysts in organic transformations nih.gov.

Research has demonstrated the synthesis of novel tripodal pyrazole-based ligands that, when complexed with copper(II) salts, effectively catalyze oxidation reactions researchgate.netresearchgate.net. For example, these in situ-generated copper complexes have shown significant catecholase activity, oxidizing catechol to o-quinone using atmospheric oxygen researchgate.netresearchgate.net. The catalytic efficiency is influenced by the steric and electronic properties of the substituents on the pyrazole ring, the nature of the copper salt counterion, and the solvent used researchgate.net.

The synthesis of these ligands often involves straightforward condensation reactions, such as the reaction of (1H-pyrazol-1-yl)methanol derivatives with primary amines, allowing for modular assembly and fine-tuning of the ligand's properties researchgate.net. The incorporation of phenyl groups, as in this compound, would be expected to influence the steric environment around the metal center, potentially inducing selectivity in catalytic processes.

Table 2: Catalytic Applications of Pyrazole-Based Copper Complexes

Ligand TypeMetal SaltCatalytic ReactionKey FindingsReference(s)
Tripodal Pyrazole-amino-propanolCuSO₄, CuCl₂, Cu(NO₃)₂Catechol OxidationActivity depends on ligand nature and copper salt. researchgate.net
Pyrazole-imidazo-pyridineCu(CH₃COO)₂, CuSO₄Catechol OxidationCatalytic properties depend on ligand, counterion, and solvent. researchgate.net
Protic Pincer-Type PyrazolesIron(II)Hydrazine N-N Bond CleavagePyrazole NH group acts as an acid-base catalyst. nih.gov

Integration into Supramolecular Architectures

The field of crystal engineering leverages non-covalent interactions to construct well-defined, higher-order solid-state structures. The pyrazole ring is an excellent building block for supramolecular chemistry due to its ability to act as both a hydrogen-bond donor (the N-H group in 1H-pyrazoles) and acceptor (the sp² nitrogen) nih.govcsic.es. This dual nature facilitates the formation of robust and directional interactions that guide molecular self-assembly csic.es.

Studies on substituted pyrazoles have revealed a rich variety of supramolecular structures governed by intermolecular forces such as hydrogen bonds, C-H⋯π interactions, and π–π stacking nih.govnih.gov. The specific substituents on the pyrazole core play a critical role in determining the final architecture. For example, analysis of 3,5-dimethyl-4-aryl-1H-pyrazoles shows that different para-substituents on the aryl ring (e.g., methoxy, nitro, amino) lead to distinct hydrogen-bonded networks, including dimers, catemers (supramolecular polymers), or 2D sheets csic.es.

Table 3: Non-Covalent Interactions in Pyrazole-Based Supramolecular Structures

Interaction TypeDescriptionRole in Supramolecular AssemblyReference(s)
N-H···N Hydrogen BondsBetween the N-H of one pyrazole and the sp² N of another.Formation of dimers, trimers, and catemeric chains. csic.es
C-H···F Hydrogen BondsWeak interaction involving a fluorine substituent.Linking molecules into centrosymmetric dimers. nih.gov
C-H···π InteractionsAn edge-to-face interaction between a C-H bond and a π-system.Stabilizing crystal packing. nih.gov
Halogen BondingInteraction involving a halogen atom as a Lewis acid.Directing molecular assembly. nih.gov

Development of Advanced Synthetic Methodologies

The synthesis of this compound and its derivatives is intertwined with the development of advanced synthetic methods, particularly in the areas of late-stage functionalization and cycloaddition chemistry.

A key strategy for synthesizing 4-halo-4H-pyrazoles involves the late-stage halogenation of a pre-formed 1H-pyrazole precursor. For the analogous 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole, synthesis was achieved by treating 4-methyl-3,5-diphenyl-1H-pyrazole with an electrophilic fluorinating agent nih.gov. A similar approach can be envisioned for the chloro-derivative using an electrophilic chlorinating source. An improved, high-yield process for the preparation of 4-chloropyrazoles involves the reaction of a 4-unsubstituted pyrazole with hypochloric acid or its salts, such as NaOCl, under conditions that strictly avoid carboxylic acids google.com. This method represents a significant advancement over previous protocols that gave lower yields google.com. Other methods include the use of N-halosuccinimides (NCS for chlorination) which offer mild reaction conditions researchgate.net.

Perhaps the most significant methodological application of this compound class is in Diels-Alder reactions. 4H-Pyrazoles with electron-withdrawing substituents at the 4-position, such as halo- and oxo-groups, can act as highly reactive dienes in catalyst-free "click" reactions with strained alkynes nih.govnih.govrsc.org. The reactivity is governed by factors including hyperconjugative antiaromaticity and predistortion of the pyrazole ring into a favorable conformation for the transition state nih.gov. While 4,4-dialkyl-4H-pyrazoles require acid catalysis to react, 4-halo-4-methyl derivatives show enhanced reactivity, bridging the gap between the slow-reacting alkyl versions and the highly reactive but less stable 4,4-dihalo analogs nih.govmit.edu.

Table 4: Comparative Diels-Alder Reactivity of 4,4-Disubstituted 4H-Pyrazoles

4,4-SubstituentsReactivity FeatureKey Factor(s)Reference(s)
DimethylRequires acid catalysisLow antiaromaticity, stable ground state nih.govmit.edu
Fluoro, MethylReacts without catalyst; 7-fold slower than DFPModerate hyperconjugative antiaromaticity, predistorted ground state nih.gov
DifluoroHigh reactivity, catalyst-freeHigh hyperconjugative antiaromaticity, low LUMO energy nih.gov
Oxo-spirocyclicHigh reactivity and high stabilityAntiaromaticity, predistortion, spirocyclization nih.govraineslab.com
DFP refers to 4,4-difluoro-3,5-diphenyl-4H-pyrazole.

Concluding Perspectives and Future Research Trajectories in 4h Pyrazole Chemistry

Advancements in Green and Sustainable Synthetic Approaches for 4H-Pyrazoles

The principles of green chemistry are progressively influencing the synthesis of pyrazole (B372694) derivatives, aiming to reduce environmental impact while enhancing efficiency. researchgate.netnih.gov Recent advancements have centered on the use of eco-friendly solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.netnih.gov

Key Green Synthetic Strategies:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in the synthesis of pyrazoles, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov A notable approach involves the microwave-activated, solvent-free synthesis of 3,5-disubstituted-1H-pyrazoles from α,β-unsaturated carbonyl compounds. nih.gov

Ultrasonic Radiation: The use of ultrasonic radiation offers another energy-efficient method for promoting pyrazole synthesis. ccspublishing.org.cn This technique can facilitate catalyst-free reactions in green solvents, simplifying the experimental setup and purification processes. ccspublishing.org.cn

Multicomponent Reactions (MCRs): MCRs are inherently atom-economical and are considered a cornerstone of green chemistry. tandfonline.com The development of one-pot, multicomponent syntheses for pyrazole-containing scaffolds, such as 4H-pyrano[2,3-c]pyrazoles, using task-specific ionic liquids as recyclable catalysts, exemplifies this sustainable approach. tandfonline.com

These green and sustainable approaches, while often demonstrated for a range of pyrazole derivatives, lay a crucial foundation for the future synthesis of specifically substituted compounds like 4-Chloro-4-methyl-3,5-diphenyl-4H-pyrazole. The application of these methodologies could lead to more environmentally friendly and economically viable production routes.

Emerging Frontiers in Computational Design and Prediction for 4H-Pyrazoles

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering powerful methods for predicting molecular properties and guiding synthetic efforts. For 4H-pyrazoles, computational approaches are being increasingly utilized to understand their reactivity, predict their biological activities, and design novel derivatives with desired characteristics.

Computational Tools and Applications:

Density Functional Theory (DFT): DFT calculations are instrumental in investigating the electronic structure and reactivity of 4H-pyrazoles. nih.gov For instance, DFT studies have been employed to predict the Diels-Alder reactivity of 4H-pyrazoles, revealing how substitutions at the 4-position can significantly influence their potential as dienes in cycloaddition reactions. nih.gov These studies can predict activation energies and lowest unoccupied molecular orbital (LUMO) energies, providing insights into reaction kinetics. nih.gov

Prediction of Activity Spectra for Substances (PASS): The PASS software is a valuable tool for predicting the biological activity spectra of molecules based on their structural formula. nih.gov This allows for the in silico estimation of pharmacotherapeutic potential, potential molecular mechanisms of action, and possible side effects of novel pyrazole derivatives. nih.gov

Molecular Docking: For pyrazoles with potential biological applications, molecular docking studies can elucidate their binding modes with specific protein targets. nih.gov This information is crucial for understanding structure-activity relationships and for the rational design of more potent and selective inhibitors. nih.gov

The integration of these computational methods will be pivotal in the future design of this compound analogs. By predicting their reactivity, biological activity, and potential toxicity, researchers can prioritize synthetic targets and accelerate the discovery of new functional molecules.

Future Directions in Mechanistic Organic Chemistry of 4H-Pyrazoles

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and developing novel transformations. For 4H-pyrazoles, future mechanistic studies will likely focus on elucidating the intricate details of their formation and reactivity, particularly for complex and multicomponent reactions.

Areas for Mechanistic Investigation:

Stepwise vs. Concerted Pathways: In cycloaddition reactions involving pyrazole precursors, a key area of investigation is the determination of whether the reaction proceeds through a stepwise or concerted mechanism. For example, studies on the formation of pyrazolidine intermediates have suggested stepwise cycloaddition pathways. organic-chemistry.org

Characterization of Intermediates: The isolation and characterization of reaction intermediates are crucial for confirming proposed mechanisms. The characterization of nitropyrazolidine intermediates, for instance, has provided valuable evidence for the proposed mechanism in the synthesis of substituted pyrazoles. organic-chemistry.org

Plausible Reaction Mechanisms in One-Pot Syntheses: For multicomponent, one-pot syntheses, which are often complex, the elucidation of the reaction sequence and the role of each component is a significant challenge. Future research will likely involve a combination of experimental and computational studies to unravel these intricate mechanistic pathways. organic-chemistry.org

Electrophilic Substitution Mechanisms: While pyrazoles are known to undergo electrophilic substitution, particularly at the C4 position, the influence of substituents on the 4H-pyrazole core on the regioselectivity and rate of these reactions warrants further investigation. chim.it

For this compound, mechanistic studies could explore the stability of the 4-chloro-4-methyl moiety under various reaction conditions and its influence on the reactivity of the pyrazole ring.

Innovative Derivatization Strategies for Enhancing Synthetic Versatility

The development of novel derivatization strategies is key to expanding the chemical diversity and synthetic utility of the 4H-pyrazole scaffold. By introducing a wide range of functional groups, the physicochemical and biological properties of the core molecule can be fine-tuned.

Strategies for Derivatization:

Functionalization at the C4 Position: The C4 position of the pyrazole ring is often a target for electrophilic substitution. chim.it The development of methods for the introduction of various functional groups at this position, such as thio- or selenocyanato groups, can provide access to a diverse range of derivatives. beilstein-journals.org

Modification of Substituents: The phenyl groups at the C3 and C5 positions of this compound offer numerous opportunities for derivatization. Standard aromatic substitution reactions can be employed to introduce a variety of substituents, thereby modulating the electronic and steric properties of the molecule.

Reactions at the Nitrogen Atoms: The nitrogen atoms of the pyrazole ring can also be functionalized, for example, through alkylation or arylation reactions, leading to N-substituted pyrazole derivatives with altered properties. chim.it

Domino and Cascade Reactions: The use of pyrazole derivatives as building blocks in domino or cascade reactions can lead to the rapid construction of complex molecular architectures. nih.gov For instance, pyrazoles can be incorporated into fused heterocyclic systems through intramolecular cyclization reactions. nih.gov

Future research in this area will likely focus on the development of highly selective and efficient derivatization methods that allow for the precise modification of the this compound scaffold, thereby generating libraries of novel compounds for various applications.

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